![molecular formula C11H13B B3386924 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 77508-59-9](/img/structure/B3386924.png)
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene
Overview
Description
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene, also known as 2-bromo-1-tetralone, is a chemical compound that has been extensively studied for its applications in medicinal chemistry. It is a bicyclic organic compound that contains a bromine atom and a methyl group attached to a naphthalene ring system.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is not fully understood. However, it is believed to exert its antitumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that it may inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in the breakdown of cellular components during programmed cell death. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for the study of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene and to determine its potential toxicity to normal cells. Finally, the synthesis of analogs of 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene with improved solubility and selectivity may lead to the development of more effective anticancer drugs.
Scientific Research Applications
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has been extensively studied for its applications in medicinal chemistry. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to exhibit antifungal, antibacterial, and antiviral activity.
properties
IUPAC Name |
2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGPULGJDGEABF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508115 | |
Record name | 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
77508-59-9 | |
Record name | 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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